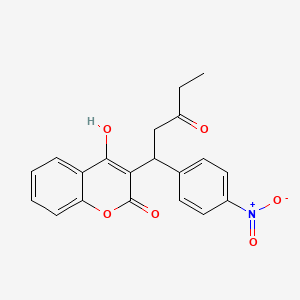![molecular formula C9H11NO4 B579212 Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] CAS No. 18683-98-2](/img/structure/B579212.png)
Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H]
Übersicht
Beschreibung
Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H], also known as L-3,4-dihydroxyphenylalanine, is a naturally occurring amino acid derivative. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. This compound plays a crucial role in the biosynthesis of catecholamines and is widely studied for its applications in medicine, particularly in the treatment of Parkinson’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] can be achieved through various methods. One common approach involves the hydroxylation of L-tyrosine using tyrosine hydroxylase. This enzymatic reaction converts L-tyrosine to L-3,4-dihydroxyphenylalanine under mild conditions . Another method involves the use of microbial fermentation, where microorganisms such as Erwinia herbicola are employed to produce L-3,4-dihydroxyphenylalanine from catechol .
Industrial Production Methods: Industrial production of Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] often involves biotechnological approaches. Microbial fermentation using genetically engineered microorganisms with tyrosinase activity is a widely used method. This process is advantageous due to its high yield and enantioselectivity . Additionally, electroenzymatic conversion systems have been developed to enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] undergoes various chemical reactions, including oxidation, reduction, and polymerization. Oxidation of this compound can lead to the formation of dopamine, which is further oxidized to norepinephrine and epinephrine .
Common Reagents and Conditions: Common reagents used in the oxidation of Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] include tyrosinase and other oxidizing agents. The reaction conditions typically involve mild temperatures and neutral pH to maintain the stability of the compound .
Major Products Formed: The major products formed from the oxidation of Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] include dopamine, norepinephrine, and epinephrine. These neurotransmitters play vital roles in the central nervous system and are essential for various physiological functions .
Wissenschaftliche Forschungsanwendungen
Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] has numerous scientific research applications. In medicine, it is used as a therapeutic agent for the treatment of Parkinson’s disease and dopamine-responsive dystonia. It serves as a precursor to dopamine, which helps alleviate the symptoms of these neurological disorders . In chemistry, this compound is studied for its role in the synthesis of catecholamines and other biologically active molecules . Additionally, it is used in the study of plant metabolism and signaling, where it acts as a precursor to various alkaloids and pigments .
Wirkmechanismus
The mechanism of action of Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] involves its conversion to dopamine by the enzyme aromatic L-amino acid decarboxylase. Dopamine then acts on dopamine receptors in the brain, leading to various physiological effects. This compound also serves as a precursor to norepinephrine and epinephrine, which are involved in the body’s stress response and regulation of blood pressure .
Vergleich Mit ähnlichen Verbindungen
Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] is unique due to its role as a direct precursor to dopamine. Similar compounds include L-tyrosine, which is a precursor to Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H], and dopamine itself. Unlike L-tyrosine, Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] can cross the blood-brain barrier, making it more effective in increasing dopamine levels in the brain . Another similar compound is 3,4-dihydroxyphenethylamine (dopamine), which is the immediate product of Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] oxidation .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxy-2,5,6-tritritiophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1T,2T,4T | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDRDQBEARUVNC-UGLAPBRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[3H])O)O)[3H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303586 | |
| Record name | L-Tyrosine-2,3,6-t3, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18683-98-2 | |
| Record name | L-Tyrosine-2,3,6-t3, 5-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18683-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tyrosine-2,3,6-t3, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


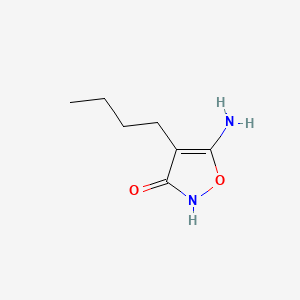
![dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate]](/img/new.no-structure.jpg)
![spiro[4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c][1,3]oxazine-1,1'-cyclopentane]](/img/structure/B579135.png)
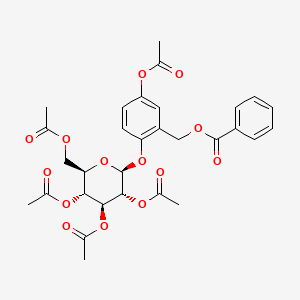
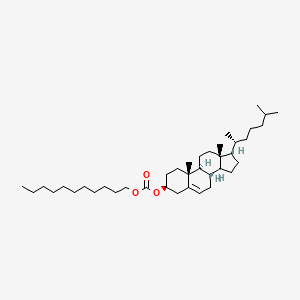
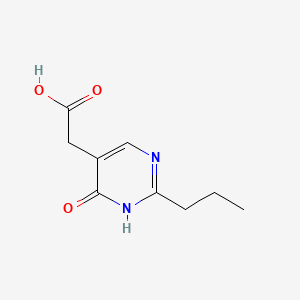


![1-(2-chloroethyl)-1H-benzo[d]imidazol-7-amine](/img/structure/B579146.png)


